

An In-depth Technical Guide to N-(2-methoxyethyl)-N-methylglycine

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Compound of Interest

Compound Name: *N*-(2-methoxyethyl)-*N*-methylglycine

Cat. No.: B15542417

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxyethyl)-N-methylglycine is a substituted glycine derivative that has emerged as a valuable building block in synthetic chemistry. Its unique structural features, combining a hydrophilic methoxyethyl group with the core amino acid scaffold, make it a versatile intermediate in the preparation of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the available information on **N-(2-methoxyethyl)-N-methylglycine**, including its physicochemical properties, a plausible synthetic pathway with detailed experimental considerations, and its role as a synthetic precursor. Due to the compound's relatively recent appearance in specialized chemical contexts, this guide consolidates the currently accessible data to support its application in research and development.

Introduction

N-(2-methoxyethyl)-N-methylglycine, with the Chemical Abstracts Service (CAS) registry number 915925-21-2, is a tertiary amino acid derivative. While not a naturally occurring amino acid, its utility lies in its function as a synthetic intermediate. The presence of the methoxyethyl group can impart desirable pharmacokinetic properties, such as increased solubility and metabolic stability, to the final target molecules. This guide aims to provide a detailed technical

resource for professionals engaged in chemical synthesis and drug discovery who may consider utilizing this compound in their work.

Physicochemical Properties

A summary of the known quantitative data for **N-(2-methoxyethyl)-N-methylglycine** is presented in Table 1. This information is primarily sourced from commercial chemical suppliers, as detailed spectroscopic and physical characterization data are not widely available in peer-reviewed literature.

Table 1: Physicochemical Properties of **N-(2-methoxyethyl)-N-methylglycine**

Property	Value	Source
IUPAC Name	N-(2-methoxyethyl)-N-methylglycine	Advanced ChemBlocks
CAS Number	915925-21-2	MedChemExpress
Molecular Formula	C ₆ H ₁₃ NO ₃	Advanced ChemBlocks
Molecular Weight	147.17 g/mol	MedChemExpress
Purity	>97%	Advanced ChemBlocks
Appearance	Not specified (likely a solid)	-
Storage Conditions	Store at -20°C	-

Note: Detailed experimental data such as melting point, boiling point, and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not readily available in the public domain.

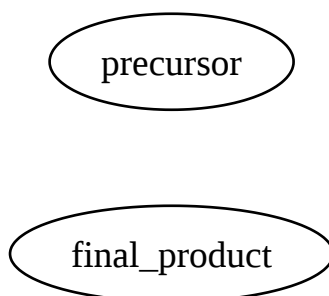
Synthesis and Experimental Protocols

While a specific, published experimental protocol for the synthesis of **N-(2-methoxyethyl)-N-methylglycine** is not available, a logical and commonly employed synthetic route can be constructed based on the synthesis of its immediate precursor, N-(2-methoxyethyl)methylamine, and general methods for the carboxylation of secondary amines.

Plausible Synthetic Pathway

The synthesis can be envisioned as a two-step process:

- Synthesis of the precursor amine: N-(2-methoxyethyl)methylamine.
- Carboxylation of the amine to yield the final glycine derivative.



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Caption: Plausible two-step synthetic pathway for **N-(2-methoxyethyl)-N-methylglycine**.

Detailed Methodologies

Step 1: Synthesis of N-(2-methoxyethyl)methylamine (Precursor)

A common method for the synthesis of unsymmetrical secondary amines is the alkylation of a primary amine.

- Materials:
 - Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
 - 1-Bromo-2-methoxyethane
 - A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
 - Anhydrous solvent (e.g., acetonitrile or DMF)
- Experimental Protocol:

- To a solution of methylamine in the chosen solvent, add the base.
- Cool the mixture in an ice bath.
- Slowly add 1-Bromo-2-methoxyethane dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, filter off the solid byproducts.
- Remove the solvent under reduced pressure.
- Purify the crude product by distillation to obtain N-(2-methoxyethyl)methylamine.

Step 2: Carboxylation of N-(2-methoxyethyl)methylamine

The conversion of a secondary amine to a glycine derivative can be achieved by reaction with a two-carbon electrophile containing a carboxylic acid or a precursor group.

- Materials:
 - N-(2-methoxyethyl)methylamine
 - Chloroacetic acid or ethyl bromoacetate
 - A base (e.g., sodium carbonate or sodium hydroxide)
 - A suitable solvent (e.g., water or a mixed aqueous/organic solvent system)
- Experimental Protocol (using Chloroacetic acid):
 - Dissolve N-(2-methoxyethyl)methylamine and a slight excess of sodium carbonate in water.
 - Slowly add a solution of chloroacetic acid in water to the stirred mixture.

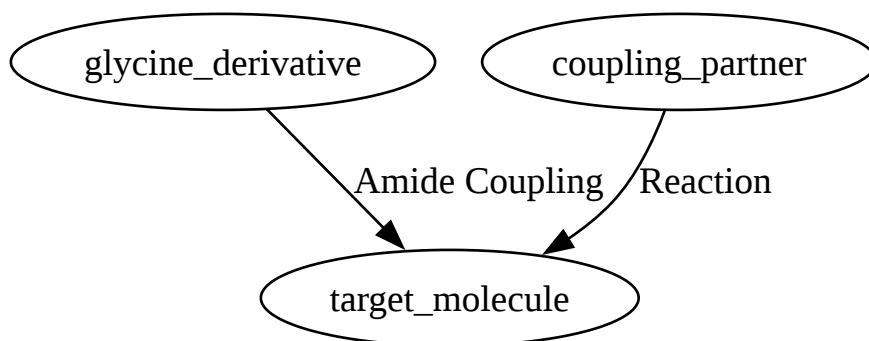
- Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain for several hours.
- Monitor the reaction by a suitable analytical method (e.g., LC-MS).
- After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield **N-(2-methoxyethyl)-N-methylglycine**.

Discovery and History

The specific discovery and detailed history of **N-(2-methoxyethyl)-N-methylglycine** are not well-documented in publicly accessible scientific literature. Its emergence is primarily as a commercially available building block for more complex molecular architectures. A notable appearance is in the context of patent literature, such as WO2018049089A1, which describes pyridyl substituted indole compounds for potential therapeutic applications.^[1] This suggests that the compound was likely synthesized as a key intermediate in the development of novel pharmaceutical agents.

Applications in Synthesis

The primary application of **N-(2-methoxyethyl)-N-methylglycine** is as a synthetic intermediate. Its structure allows for its incorporation into larger molecules, for example, through amide bond formation.



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Caption: Use of **N-(2-methoxyethyl)-N-methylglycine** as a building block in synthesis.

The carboxylic acid moiety can be activated (e.g., using coupling reagents like HATU or EDC) to react with primary or secondary amines to form amide bonds. This is a fundamental transformation in the synthesis of peptides, peptidomimetics, and other complex organic molecules. The N-(2-methoxyethyl)-N-methyl substitution pattern provides a specific structural motif that can be used to fine-tune the properties of the final product.

Conclusion

N-(2-methoxyethyl)-N-methylglycine is a valuable, commercially available synthetic intermediate. While detailed information regarding its discovery, history, and comprehensive physicochemical properties is limited, its utility as a building block in the synthesis of complex molecules, particularly in the pharmaceutical industry, is evident from its presence in the patent literature. This guide provides a consolidated overview of the available data and a plausible, detailed synthetic route to aid researchers in its application. Further public disclosure of experimental and characterization data would be beneficial to the scientific community.

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References

- 1. N-(2-METHOXYETHYL)METHYLAMINE | 38256-93-8 [chemicalbook.com]
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